![molecular formula C19H16FN3O2S B2551549 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 899759-25-2](/img/structure/B2551549.png)
2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound "2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their synthesis, structural analysis, and potential applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic building blocks like benzylpiperidin and fluoro-aniline. For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma receptors . Similarly, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were designed and synthesized using 4-fluoro-aniline as a starting material . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using XRD, FT-IR, NMR, and DFT calculations . The crystal structure of a similar compound was solved using single-crystal X-ray diffraction data . These techniques could be applied to determine the molecular structure of "2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide".
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their interactions and binding affinities. For instance, the binding affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives at sigma1 and sigma2 receptors was influenced by substitutions on the aromatic ring . The herbicidal activities of certain acetamide derivatives were evaluated, indicating that substitutions can significantly affect biological activity . These findings suggest that the chemical reactivity of the compound could also be modulated by specific structural modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. The stability of molecules arising from hyper-conjugative interactions and charge delocalization has been analyzed using NBO analysis . The influence of methyl substitution on the characteristic frequencies of the amide group has been studied for dichloroacetamide derivatives . These studies provide a foundation for understanding the physical and chemical properties of "2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide".
Scientific Research Applications
Novel Synthesis Methods and Derivatives
- A study focused on the synthesis of novel derivatives with anti-inflammatory activity by incorporating different substituents into the compound structure, indicating the versatility of pyrazin derivatives in drug design and synthesis (Sunder & Maleraju, 2013).
- Research on flavoured compounds, although not directly related, demonstrates the methodology for synthesizing and evaluating novel chemical entities, which could be applied in the development of derivatives of the specified compound for various scientific applications (Younes et al., 2018).
Biological Evaluation and Potential Therapeutic Uses
- Exploration of the antibacterial and antifungal activities of N-phenylacetamide derivatives, suggesting potential antimicrobial applications for structurally related compounds (Lu et al., 2020).
- Investigations into the metabolism and pharmacokinetics of flutamide and its derivatives have revealed insights into drug metabolism, which could be relevant for understanding the pharmacological properties of related compounds (Watanabe et al., 2009).
Chemical Properties and Photoreactions
- A study on the photoreactions of flutamide highlights the importance of understanding the photostability and photo-induced transformations of pharmaceutical compounds, which could be relevant for assessing the stability of related chemicals (Watanabe, Fukuyoshi, & Oda, 2015).
Chemoselective Synthesis and Catalysis
- Research demonstrating the chemoselective acetylation of aminophenols presents a methodology that could potentially be applied in the synthesis or modification of the target compound to enhance its properties or develop new derivatives (Magadum & Yadav, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-13-7-8-15(11-16(13)20)23-10-9-21-18(19(23)25)26-12-17(24)22-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIKPLXNOPCAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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